![molecular formula C20H42O2S B050082 1-(Decane-1-sulfonyl)decane CAS No. 111530-37-1](/img/structure/B50082.png)
1-(Decane-1-sulfonyl)decane
Overview
Description
1-(Decane-1-sulfonyl)decane is a synthetic compound that belongs to the family of sulfonate esters. It has been extensively studied for its potential applications in scientific research due to its unique properties. This compound is commonly used as a surfactant, emulsifier, and dispersant in various industries.
Scientific Research Applications
Phase Equilibria in Petrochemical Industry : A study by Mesquita et al. (2015) explored the use of different solvents, including sulfolane, for the extraction of toluene from decane and toluene mixtures, a process significant in the petrochemical industry. The study focused on liquid-liquid equilibrium data for systems containing decane and toluene, contributing to the understanding of solvent efficiency in aromatic/alkane separation processes (Mesquita et al., 2015).
Synthesis and Stereostructure Analysis : Research by Roush et al. (1979) involved the synthesis and stereostructure analysis of 1-thioniabicyclo[4.4.0]decane salts, contributing to the field of organic chemistry by providing insights into the synthesis processes and structure of complex organic compounds (Roush et al., 1979).
Copper-catalyzed Decarboxylative Sulfonylation : A 2014 study by Rokade and Prabhu presented a copper-catalyzed method for synthesizing vinyl sulfones from α,β-unsaturated acids using sodium aryl sulfinates. This research contributes to synthetic chemistry by providing a new method for sulfonylation, which is significant for producing vinyl sulfones (Rokade & Prabhu, 2014).
Enantioselective Synthesis in Organic Chemistry : Iwata et al. (1988) explored the enantioselective synthesis of 1, 6-dioxaspiro[4.5]decane compounds, which are significant in the synthesis of insect pheromones and other organic compounds. This research aids in understanding the stereochemistry and synthesis pathways of spiroketal natural products (Iwata et al., 1988).
properties
IUPAC Name |
1-decylsulfonyldecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCCDLGCOFZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597967 | |
Record name | 1-(Decane-1-sulfonyl)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Decane-1-sulfonyl)decane | |
CAS RN |
500026-38-0 | |
Record name | 1-(Decane-1-sulfonyl)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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